![molecular formula C14H10F2O B2594200 1-[4-(2,6-Difluorophenyl)phenyl]ethan-1-one CAS No. 56917-38-5](/img/structure/B2594200.png)

1-[4-(2,6-Difluorophenyl)phenyl]ethan-1-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

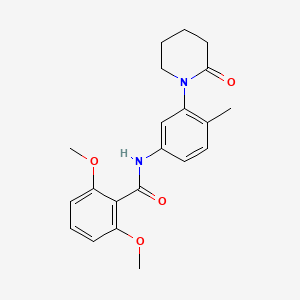

“1-[4-(2,6-Difluorophenyl)phenyl]ethan-1-one” is an organic compound with the molecular formula C14H10F2O and a molecular weight of 232.23 . It appears as a powder .

Synthesis Analysis

While specific synthesis methods for “1-[4-(2,6-Difluorophenyl)phenyl]ethan-1-one” were not found, a related compound, (E)-3-(2,6-difluorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one, was synthesized in 90% yield and crystallized by a slow evaporation technique .Molecular Structure Analysis

The molecular structure of “1-[4-(2,6-Difluorophenyl)phenyl]ethan-1-one” can be represented by the SMILES notation: CC(=O)C1=CC=C(C=C1)C2=C(C=CC=C2F)F .Physical And Chemical Properties Analysis

“1-[4-(2,6-Difluorophenyl)phenyl]ethan-1-one” is a powder . More specific physical and chemical properties such as boiling point were not found.Wissenschaftliche Forschungsanwendungen

Square Planar vs Tetrahedral Coordination in Diamagnetic Complexes

The research on diamagnetic complexes of nickel(II) containing bidentate pi-radical monoanions reveals insights into square planar and tetrahedral coordination. This study highlights the interaction of specific S-methylisothiosemicarbazides with Ni(OAc)2.4H2O, resulting in four-coordinate species [Ni(L(1-6)(*)(2))] with either square planar or distorted tetrahedral structures, based on 1-phenyl and 1,4-diphenyl derivatives. The electronic structures, elucidated through experimental and ab initio calculations, demonstrate significant antiferromagnetic coupling and distinct electronic properties between the two series of complexes, pointing to their potential application in designing magnetic materials and understanding the coordination chemistry of nickel(II) complexes (Blanchard et al., 2005).

Fluorination with Substituted (Difluoroiodo)arenes

Research involving the reaction of substituted (difluoroiodo)arenes with various phenyl ethylenes underscores the synthetic utility of these compounds in introducing fluorine atoms into organic molecules. This work demonstrates the production of 1,1-difluoro-1-(m-chlorophenyl)-2-phenylethane and related compounds, showcasing the potential of these reactions in developing novel fluorinated organic compounds with specific properties, such as increased stability or altered reactivity, which are valuable in materials science and pharmaceutical research (Gregorčič & Zupan, 1977).

Synthesis and Characterization of Diperfluorooctyl-substituted Phenylene-thiophene Oligomers

The synthesis of mixed phenylene−thiophene oligomers with terminal n-perfluorooctyl groups explores the relationship between molecular structure and film microstructure, leading to insights into their application as n-type semiconductors. This research contributes to the development of organic field-effect transistors and nonvolatile memory elements, highlighting the importance of specific substituents in tuning the properties of semiconducting materials (Facchetti et al., 2004).

Photochromism of Mixed Crystals Containing Diarylethenes

Investigations into the photochromism of single crystals containing diarylethene derivatives reveal the potential for creating materials that exhibit different colors upon illumination with specific wavelengths. This work is significant for the development of photoresponsive materials, which have applications in optical data storage, sensors, and smart windows (Takami et al., 2007).

Safety and Hazards

Eigenschaften

IUPAC Name |

1-[4-(2,6-difluorophenyl)phenyl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10F2O/c1-9(17)10-5-7-11(8-6-10)14-12(15)3-2-4-13(14)16/h2-8H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYYIZFOVHMWEMX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)C2=C(C=CC=C2F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10F2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[4-(2,6-Difluorophenyl)phenyl]ethan-1-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{[(4-bromophenyl)sulfonyl]oxy}-N-[1-(phenylsulfonyl)-4-piperidinylidene]amine](/img/structure/B2594118.png)

![N1-(2,5-difluorophenyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2594121.png)

![2-bromo-N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}benzene-1-sulfonamide](/img/structure/B2594123.png)

![Ethyl 1-((3-fluorophenyl)(6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate](/img/structure/B2594124.png)

![3-(Phenylsulfonyl)-1-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)propan-1-one](/img/structure/B2594128.png)

![2-[2,6-Dinitro-4-(trifluoromethyl)phenyl]-4-[4-(trifluoromethoxy)phenyl]-1,2,4-triazol-3-one](/img/structure/B2594132.png)

![2-amino-4H-pyrano[3,4-d]thiazol-7(6H)-one](/img/structure/B2594133.png)

![tert-butyl (1S,7R)-9-oxo-8-azabicyclo[5.2.0]nonane-8-carboxylate](/img/structure/B2594138.png)